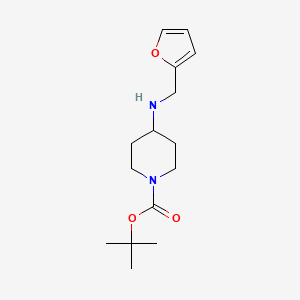

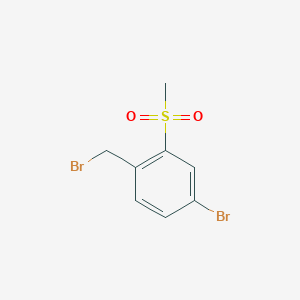

![molecular formula C16H17NO2 B1272068 3-(1,4-二氧杂螺[4.5]癸-7-烯-8-基)-1H-吲哚 CAS No. 143165-32-6](/img/structure/B1272068.png)

3-(1,4-二氧杂螺[4.5]癸-7-烯-8-基)-1H-吲哚

描述

The compound 3-(1,4-Dioxaspiro[4.5]dec-7-en-8-yl)-1H-indole is a structurally complex molecule that incorporates a spirocyclic dioxadecane moiety fused with an indole ring. The presence of the dioxaspiro[4.5]decane structure suggests that the compound may exhibit interesting chemical and physical properties, as well as potential biological activity.

Synthesis Analysis

The synthesis of related spirocyclic compounds has been reported in the literature. For instance, the synthesis of 3-(1H-indol-3-yl)-2-(7,8,12,13-tetraoxa-10-azaspiro[5.7]tridecan-10-yl)propanoic acid involves the condensation of a pentaoxaspiro[5.7]tridecane with tryptophan, catalyzed by samarium nitrate . Although this synthesis does not directly pertain to the target molecule, it provides insight into the potential synthetic routes that could be adapted for the synthesis of 3-(1,4-Dioxaspiro[4.5]dec-7-en-8-yl)-1H-indole, such as the use of a spirocyclic synthon and a catalytic process.

Molecular Structure Analysis

The molecular structure of spirocyclic compounds is characterized by the presence of a spiro junction, where two cyclic systems are joined at a single atom. In the case of 1,7-dioxaspiro[4.5]decanes, the synthesis involves a double intramolecular iodoetherification, which suggests that similar strategies could be employed to construct the dioxaspiro[4.5]decane moiety in the target molecule .

Chemical Reactions Analysis

The reactivity of spirocyclic compounds can be quite diverse, depending on the functional groups present and the overall molecular architecture. The synthesis of 1,7-dioxaspiro[4.5]decanes from a methylidenepentane dianion synthon indicates that the spirocyclic moiety can be constructed through intramolecular reactions and can be further oxidized to lactones . This suggests that the target molecule may also undergo similar intramolecular reactions and oxidations to modify its chemical structure.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 3-(1,4-Dioxaspiro[4.5]dec-7-en-8-yl)-1H-indole are not directly reported, the properties of related compounds can provide some insights. The cytotoxic activity of a related eight-membered azadiperoxide indicates that the spirocyclic compounds can interact with biological systems, potentially leading to apoptosis and cell cycle effects . Additionally, the synthesis and subsequent reactions of 1,7-dioxaspiro[4.5]decanes suggest that the target molecule may have similar reactivity and could be further functionalized or transformed into other biologically active compounds .

科学研究应用

抗结核活性

Özlen Güzel等人(2006年)进行的研究合成了与3-(1,4-二氧杂螺[4.5]癸-7-烯-8-基)-1H-吲哚相关的衍生物,并对它们进行了抗结核活性测试。其中一种化合物显示出明显的抑制分枝杆菌生长的作用,表明在结核病治疗中具有潜在应用价值。

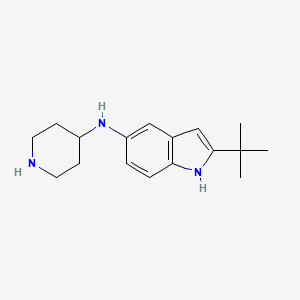

多巴胺激动剂活性

A. Brubaker and M. Colley (1986)进行的研究涉及合成表现出动物模型中强效多巴胺激动剂活性的衍生物。这表明在与多巴胺功能障碍相关的疾病中可能有潜在用途。

降压药物

J. Caroon et al. (1981)进行的研究合成了用于抗高血压筛选的衍生物。他们发现某些化合物作为α-肾上腺素受体拮抗剂具有活性,表明在治疗高血压方面具有潜力。

有机催化合成

Henry H Nguyen等人(2012年)讨论了相关化合物在有机催化不对称合成中的应用,强调其在合成复杂有机分子中的作用。

Tachykinin NK2受体拮抗剂

在P. Smith et al. (1995)的研究中,合成了作为Tachykinin NK2受体拮抗剂的衍生物,显示出在治疗呼吸道疾病中的潜力。

抗菌活性

Özlen Güzel-Akdemir等人(2020年)报道了新型杂交衍生物的合成和抗菌测试。它们表现出有希望的抗菌活性,暗示在对抗细菌感染方面有用。

抗炎药物

Z. Rehman et al. (2022)合成了作为抗炎药物的衍生物,表明在治疗炎症性疾病方面具有潜力。

过渡金属化学

E. Canpolat and M. Kaya (2004)讨论了相关化合物在金属配合物合成中的应用,对材料科学和催化具有相关性。

属性

IUPAC Name |

3-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2/c1-2-4-15-13(3-1)14(11-17-15)12-5-7-16(8-6-12)18-9-10-19-16/h1-5,11,17H,6-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOSKLOMTRITQHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CC=C1C3=CNC4=CC=CC=C43)OCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50377173 | |

| Record name | 3-(1,4-Dioxaspiro[4.5]dec-7-en-8-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50377173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1,4-Dioxaspiro[4.5]dec-7-en-8-yl)-1H-indole | |

CAS RN |

143165-32-6 | |

| Record name | 3-(1,4-Dioxaspiro[4.5]dec-7-en-8-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50377173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

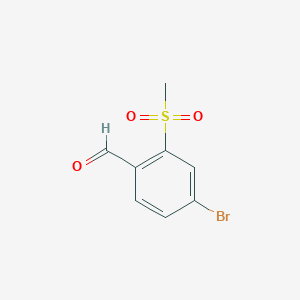

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

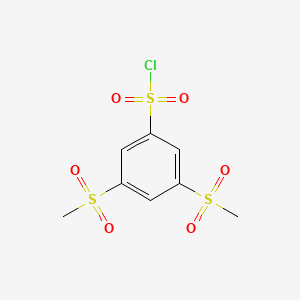

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B1271996.png)

![2-(4-fluorophenyl)-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]acetic Acid](/img/structure/B1272011.png)